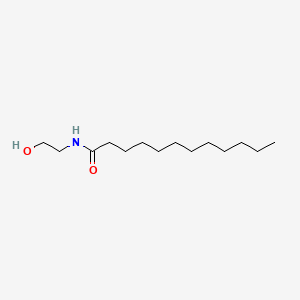

N-(2-Hydroxyethyl)dodecanamide

Description

Contextualization within Fatty Acid Amides and N-Acylethanolamine Classifications

N-(2-Hydroxyethyl)dodecanamide is structurally classified as a fatty acid amide. wikipedia.org This class of compounds is characterized by a fatty acid linked to an amine through an amide bond. Specifically, it is the result of the formal condensation of the carboxyl group of dodecanoic acid (also known as lauric acid) with the amino group of ethanolamine (B43304). nih.gov This places it within the broader category of N-acylethanolamines (NAEs), which are bioactive lipid molecules composed of a fatty acid and an ethanolamine head group linked by an amide bond. researchgate.net

NAEs are recognized for their diverse physiological roles in both animals and plants. researchgate.net The specific properties and functions of an NAE are influenced by the length and saturation of its acyl chain. researchgate.net this compound, with its 12-carbon saturated fatty acid chain, is also referred to as N-lauroylethanolamine or NAE 12:0. researchgate.net

The NP Classifier system further categorizes this compound within the biosynthetic pathway of fatty acids, under the superclass of fatty amides and the class of N-acyl ethanolamines, which are also recognized as endocannabinoids. imsc.res.in

Significance as a Monoethanolamide and Nonionic Surfactant in Scientific Investigations

From a chemical perspective, this compound is a monoethanolamide, signifying that a single ethanolamine molecule is attached to the fatty acid. researchgate.netspecialchem.com This structural feature is key to its function as a nonionic surfactant. wikipedia.orgechemi.com Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. Nonionic surfactants, like this compound, have no charge on their hydrophilic head group.

Its amphiphilic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic hydroxyethyl (B10761427) head, allows it to be an effective emulsifying, foaming, and viscosity-controlling agent in various formulations. specialchem.com This property is of significant interest in academic research for its potential applications in areas such as the preparation of concrete foaming agents and its use in detergents and personal care products. specialchem.comresearchgate.net

Overview of Current Research Perspectives and Potential Academic Impact

Current academic research on this compound is multifaceted. In plant biology, it has been utilized as a tool to investigate the effects of N-acylethanolamines on plant development, particularly root growth. researchgate.net While the precise mechanisms are still under investigation, studies suggest an interaction with the abscisic acid signaling pathway. researchgate.net

In the field of materials science, the synthesis of this compound and related fatty acid alkanolamides is an active area of research. researchgate.net Studies have explored various synthetic methods, including non-catalytic synthesis under microwave irradiation, to optimize reaction conditions and yields. researchgate.net

Furthermore, its properties as a surfactant continue to be explored for various industrial applications. Research into its use as a concrete foaming agent highlights its potential to create low-density foam concrete with desirable properties like energy-saving and thermal insulation. researchgate.net The study of dodecanamide (B72619) surfactants, in general, has pointed to their good foam stability, foaming, and thickening properties. researchgate.net

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 142-78-9 | nih.gov |

| Molecular Formula | C14H29NO2 | nih.gov |

| Molecular Weight | 243.39 g/mol | nih.gov |

| InChI Key | QZXSMBBFBXPQHI-UHFFFAOYSA-N | fluorochem.co.uk |

Table 2: Classification of this compound

| Classification System | Superclass | Class | Subclass | Source |

| ClassyFire | Organic acids and derivatives | Carboximidic acids and derivatives | Carboximidic acids | imsc.res.in |

| NP Classifier | Fatty amides | N-acyl ethanolamines (endocannabinoids) | - | imsc.res.in |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSMBBFBXPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025493 | |

| Record name | Laurylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992), Dry Powder; Liquid; Other Solid, Cream-colored solid; [CAMEO] | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Lauroylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | N-Lauroylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-78-9, 68140-00-1 | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid monoethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Laurylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, coco, N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098P2IGT76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXYETHYL)DODECANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Versatility

Non-Catalytic Synthesis of N-(2-Hydroxyethyl)dodecanamide

A notable non-catalytic approach involves the direct amidation of fatty acids with monoethanolamine, accelerated by microwave irradiation. This method provides a rapid and efficient route to this compound and related fatty acid alkanolamides.

Researchers have successfully synthesized fatty acid alkanolamides (FAAs), including this compound, through the amidation of Palm Fatty Acid Distillate (PFAD) with monoethanolamine (MEA) using microwave irradiation without a catalyst. rasayanjournal.co.inresearchgate.net PFAD, a by-product of palm oil refining, serves as an inexpensive source of fatty acids, primarily palmitic acid. eudl.eu The formation of the desired amide compounds is confirmed through spectroscopic methods. Fourier-transform infrared spectroscopy (FT-IR) shows the characteristic stretching vibrations of C-N groups, while gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of this compound among other alkanolamide derivatives. rasayanjournal.co.inresearchgate.net

The efficiency of the non-catalytic microwave-assisted synthesis is highly dependent on key reaction parameters. Using a response surface method and a Box-Behnken experimental design, optimal conditions have been determined to maximize the yield. rasayanjournal.co.inresearchgate.net An optimal conversion of 98.89% was achieved under specific conditions. rasayanjournal.co.inresearchgate.net

Optimized Reaction Parameters for Non-Catalytic Synthesis

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (PFAD to MEA) | 1:1 |

| Reaction Time | 18.5 minutes |

| Microwave Power | 100% |

Data sourced from a study on the non-catalytic synthesis of fatty acid alkanolamides. rasayanjournal.co.inresearchgate.net

Enzymatic Synthesis of Fatty Monoethanolamides

Enzymatic synthesis presents an environmentally friendly alternative to conventional chemical methods, offering mild reaction conditions and high selectivity, which leads to purer products and fewer by-products. mpob.gov.my Lipases are commonly employed as biocatalysts for these reactions. mpob.gov.myresearchgate.net

Fatty monoethanolamides can be synthesized from palm kernel olein (PKL) and palm kernel stearin (B3432776) (PKS) through transamidation reactions catalyzed by lipase (B570770) from Candida rugosa. researchgate.net The use of lipase enhances the reaction, with optimal yields achieved after 72 hours for both substrates. researchgate.net Immobilized lipases, such as Lipozyme IM and Novozym 435, have been shown to produce better yields compared to native enzymes. mpob.gov.mycore.ac.uk The enzymatic approach is advantageous as it operates at atmospheric pressure and mild temperatures, reducing production costs. mpob.gov.my

The yield of enzymatically synthesized fatty monoethanolamides is significantly affected by various reaction conditions.

Temperature : The reaction temperature influences enzyme activity and stability. mpob.gov.my For the lipase-catalyzed reaction with PKL as the substrate, the optimal temperature was found to be 40°C. researchgate.net For other lipase-catalyzed reactions, the maximum yield is often reached between 50°C and 60°C, with lower yields at lower temperatures due to reduced enzyme activity and at higher temperatures (above 60-70°C) due to enzyme denaturation. mpob.gov.myscispace.com

Solvents : The choice of solvent plays a crucial role. Lipases tend to work better in hydrophobic solvents. core.ac.uk Studies have shown that yields are relatively lower in solvents with a low partition coefficient (log P) but higher in more hydrophobic organic solvents like hexane, which was identified as the best solvent for this amidation reaction. researchgate.netcore.ac.uk

Enzyme and Substrate Ratio : The relative amounts of enzyme and substrates are critical. For PKL, increasing the molar ratio of monoethanolamine to PKL from 1:1 to 1:8 resulted in a significant increase in the relative yield. researchgate.net Similarly, increasing the amount of lipase catalyst generally increases the reaction yield. researchgate.net In another study using PFAD, the best conversion (86.25%) was achieved with a PFAD to monoethanolamine molar ratio of 1:4. eudl.eu

Water Activity : Water content is a critical factor in biocatalysis. mpob.gov.my A minimal amount of water is necessary for enzymatic reactions. The addition of desiccants like molecular sieves can shift the reaction equilibrium towards synthesis by removing the water formed during the reaction. The presence of less than 3% molecular sieves was found to be sufficient to maximize the yield, with higher amounts leading to a decrease in yield. mpob.gov.my

Influence of Reaction Conditions on Enzymatic Synthesis Yield

| Parameter | Condition/Observation | Impact on Yield |

|---|---|---|

| Temperature | Optimal at 40°C for Candida rugosa lipase with PKL. researchgate.net | Yield decreases above or below the optimal range. mpob.gov.my |

| Solvents | Hydrophobic solvents (e.g., hexane) are preferred. researchgate.netcore.ac.uk | Higher yield in solvents with high log P values. researchgate.net |

| Substrate Ratio | Increasing MEA to PKL ratio up to 8:1 improves yield. researchgate.net | Higher substrate ratio can increase product formation. |

| Water Activity | Addition of <3% molecular sieves. mpob.gov.my | Maximizes yield by removing water by-product. mpob.gov.my |

Strategic Incorporation in Broader Synthetic Pathways for Structural Diversification

This compound serves as a valuable scaffold in synthetic chemistry, allowing for structural diversification to modulate physicochemical and biological properties. By altering its core components—the fatty acid chain and the polar head group—new molecules with tailored functions can be developed.

Comparing this compound to its analogues reveals how structural changes impact functionality. For instance, varying the length of the alkyl chain affects lipophilicity; longer chains, as seen in N-(2-Hydroxyethyl)heptadecanamide, enhance partitioning into lipid bilayers, a property exploited in developing transdermal drug delivery enhancers. Conversely, shorter chains are found in other industrial compounds.

Modifications to the polar head group also lead to significant functional diversification. Replacing the simple hydroxyethyl (B10761427) group with cyclic amines like piperidine (B6355638) or morpholine (B109124) can enhance solubility and pharmacological activity, a strategy used to create diclofenac (B195802) derivatives for targeted anti-inflammatory therapies. Furthermore, the addition of bulky groups, such as a hexadecyloxyhydroxypropyl group, results in compounds with properties suitable for cosmetic formulations. The known activity of N-acyl ethanolamines in biological systems, such as the endocannabinoid system, makes them useful tools for biochemical research, where synthetic analogues help in studying enzyme activity and cellular signaling. researchgate.net

Industrial Production Approaches for Fatty Acid Alkanolamides

The industrial synthesis of fatty acid alkanolamides, such as this compound, primarily involves the reaction of fatty acids or their methyl esters with an alkanolamine. The selection of a particular manufacturing process is dictated by factors including raw material cost, desired product purity, energy consumption, and environmental impact. Key industrial methods include direct amidation, transesterification, and more contemporary enzymatic and microwave-assisted syntheses.

Direct Amidation: This is a straightforward and common method for producing this compound. It involves the direct reaction of lauric acid with monoethanolamine (MEA). specialchem.com The process is typically conducted at elevated temperatures to drive the condensation reaction, which forms the amide bond and releases a molecule of water. To achieve high conversion rates and yields, catalysts are often employed. arpnjournals.orgarpnjournals.org The reaction temperature and the molar ratio of the reactants are critical parameters that influence the reaction's efficiency and the purity of the final product. For instance, studies have shown that reacting lauric acid with monoethanolamine at a temperature of 80°C for two hours can yield a conversion of 83.33%. arpnjournals.org

Transesterification: An alternative route to direct amidation is the transesterification of fatty acid methyl esters, such as methyl laurate, with monoethanolamine. This method is often preferred in industrial settings as it can lead to higher purity products and may be more efficient. researchgate.net The reaction is typically catalyzed by an alkaline catalyst like sodium methoxide (B1231860) or potassium hydroxide. researchgate.net The transesterification process can also be a component of producing alkanolamides from triglycerides, such as those found in palm or coconut oil, where the oil is first transesterified to produce fatty acid methyl esters, which are then reacted with the alkanolamine. atlantis-press.com An optimal temperature for the reaction of methyl laurate with monoethanolamine has been identified as 80°C, as higher temperatures can lead to the formation of undesirable ester-amide byproducts. researchgate.net

Enzymatic Synthesis: In a move towards more sustainable and "green" chemistry, enzymatic synthesis is an emerging industrial approach. This method utilizes lipases as biocatalysts for the amidation reaction. Enzymatic synthesis offers several advantages, including high selectivity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation. nih.gov For example, the use of immobilized lipases has been shown to effectively catalyze the N-acylation of ethanolamine (B43304). smolecule.com While reaction times can be longer than traditional chemical methods, the chemo-selectivity of enzymes can lead to a purer product, potentially simplifying downstream processing. nih.gov Research has demonstrated that enzymatic methods can achieve high conversion rates, with some studies reporting up to 77% conversion for the reaction of dodecanoic acid with ethanolamine. nih.gov

Microwave-Assisted Synthesis: Another modern technique gaining traction is microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate the reaction rate of chemical processes, reducing reaction times from hours to mere minutes. biotage.comnih.gov In the context of fatty acid alkanolamide production, microwave-assisted synthesis has been shown to achieve very high conversion rates in a remarkably short time without the need for a catalyst. researchgate.net For example, the non-catalytic synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine under microwave irradiation achieved an optimal conversion of 98.89% in just 18.5 minutes. researchgate.net This method's energy efficiency and speed make it an attractive option for industrial-scale production. biotage.com

Below are data tables that summarize and compare the different industrial synthesis methods for this compound.

Comparison of Industrial Synthesis Methods for this compound

| Synthesis Method | Primary Reactants | Catalyst Examples | Typical Reaction Temperature | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Direct Amidation | Lauric Acid, Monoethanolamine | ZrCl₄, CaO arpnjournals.orgarpnjournals.org | 65-160°C arpnjournals.orgatlantis-press.com | Simple, one-step process. arpnjournals.org | High temperatures required, potential for side reactions. |

| Transesterification | Methyl Laurate, Monoethanolamine | Sodium Methoxide, Potassium Hydroxide researchgate.net | ~80°C researchgate.net | Higher purity product, can use triglycerides as starting material. researchgate.netatlantis-press.com | Can be a two-step process if starting from triglycerides. atlantis-press.com |

| Enzymatic Synthesis | Lauric Acid, Monoethanolamine | Immobilized Lipases (e.g., Candida antarctica lipase B) nih.govsmolecule.com | 30-60°C smolecule.comresearchgate.net | High selectivity, mild conditions, environmentally friendly. nih.gov | Longer reaction times, potential cost of enzymes. researchgate.net |

| Microwave-Assisted Synthesis | Lauric Acid, Monoethanolamine | Often catalyst-free researchgate.net | Varies (uses microwave power) | Extremely fast reaction times, high conversion rates. biotage.comresearchgate.net | Requires specialized equipment. |

Key Parameters in the Industrial Synthesis of this compound

| Parameter | Direct Amidation | Transesterification | Enzymatic Synthesis | Microwave-Assisted Synthesis |

|---|---|---|---|---|

| Reaction Time | 2-4 hours arpnjournals.orgatlantis-press.com | ~5 hours researchgate.net | Can be up to 72 hours researchgate.net | ~18.5 minutes researchgate.net |

| Reported Yield/Conversion | 83.33% conversion arpnjournals.org | Up to 98% conversion researchgate.net | Up to 77% conversion nih.gov | 98.89% conversion researchgate.net |

| Catalyst Concentration | 2-7% (w/w of fatty acid) arpnjournals.org | 0.02 mol % of ester researchgate.net | Varies with enzyme preparation | N/A (often catalyst-free) researchgate.net |

| Molar Ratio (MEA/Fatty Acid or Ester) | 10:1 to 11:1 arpnjournals.org | 1.5:1 researchgate.net | Varies | 1:1 researchgate.net |

Biological Activities and Pharmacological Potential

General Biological Activity and Biocompatibility Assessment

N-(2-Hydroxyethyl)dodecanamide is recognized for its surfactant properties, which allow it to reduce surface tension and act as a foaming agent and emulsifier. ontosight.ai This characteristic is foundational to its use in various formulations. ontosight.aismolecule.com Structurally, it is an N-(long-chain-acyl)ethanolamine that results from the formal condensation of the carboxy group of dodecanoic acid with the amino group of ethanolamine (B43304). nih.gov

In terms of biocompatibility, research on related fatty acid ethanolamides suggests they are generally considered safe for use in certain applications, though they may cause irritation in some individuals. ontosight.ainih.gov Studies on similar compounds indicate favorable interactions with lipids and proteins, which is relevant to their function in biological systems. smolecule.com The biocompatibility is a key aspect of its utility, particularly in products that come into contact with biological tissues.

Antimicrobial Research Investigations

Investigations have consistently identified this compound as possessing both antibacterial and antifungal properties. sci-hub.senih.gov It is an amide derivative of lauric acid, a compound known for its antimicrobial capabilities. journalijar.comsci-hub.se

In one study, this compound was isolated from a TLC-separated fraction of an ethyl acetate (B1210297) extract from Kitasatospora sp., a rare actinomycete isolated from a Himalayan forest. sci-hub.senih.gov This fraction demonstrated antimicrobial activity. nih.gov The mechanism of action for structurally similar lauric acid derivatives often involves the disruption of microbial cell membranes. smolecule.com The hydrophobic dodecanamide (B72619) chain can insert itself into the bacterial lipid bilayer, destabilizing the membrane's integrity. smolecule.com

A separate study on N,N-Bis(2-hydroxyethyl)dodecanamide, a closely related diethanolamide, showed it possessed notable antimicrobial activity against various microbes, including Escherichia coli, Staphylococcus aureus, and Candida albicans.

Table 1: Antimicrobial Activity of a Structurally Related Compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Note: Data is for N,N-Bis(2-hydroxyethyl)dodecanamide, a structural analog.

Anti-inflammatory Research

Research has suggested that this compound and its derivatives may possess anti-inflammatory properties. amazonaws.comontosight.aihmdb.ca The therapeutic potential of fatty acid derivatives, in general, includes anti-inflammatory effects. amazonaws.com For instance, studies on N-phenyldodecanamide, another derivative, have shown it can downregulate the mRNA expression of inflammatory markers like TNF-α and IL-1β. While direct, extensive research on the specific anti-inflammatory pathways of this compound is still developing, its presence in plant extracts known for anti-inflammatory benefits points towards this potential. amazonaws.com

Antioxidant Research Potential

The potential for this compound to act as an antioxidant has been highlighted in phytochemical studies. amazonaws.com It has been identified as a constituent in plant extracts that exhibit significant antioxidant activity. amazonaws.comjmaterenvironsci.comekb.eg For example, a methanolic extract of Lepidium sativum seeds, which contains this compound, demonstrated notable DPPH radical scavenging ability. jmaterenvironsci.comekb.eg Similarly, a related compound, N-(2-Hydroxyethyl)hexadecanamide, showed substantial DNA protective activity against hydroxyl radicals, suggesting antioxidant potential. researchgate.net A study on Verbascum cheiranthifolium also identified the compound in an extract with DPPH scavenging activity. artvin.edu.tr

Phytochemical Analysis in Natural Sources

This compound has been identified as a natural product in various plant and microbial sources. naturalproducts.net Its presence has been confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of extracts from these natural sources. amazonaws.comresearchgate.netmdpi.com

Multiple phytochemical analyses have confirmed the presence of this compound in the seeds of Lepidium sativum (Garden Cress). amazonaws.comresearchgate.netjournalijar.comresearchgate.net In one study, GC-MS analysis of a total alkaloidal extract from Lepidium sativum seeds led to the identification of fifteen different compounds, one of which was this compound. amazonaws.comjournalijar.comresearchgate.net This plant is recognized for containing various bioactive constituents, including alkaloids, flavonoids, and tannins. jmaterenvironsci.comresearchgate.netresearchgate.net

Quantitative analyses have determined the relative abundance of this compound in certain bioactive extracts. These studies provide insight into the concentration of this compound within these natural sources.

In a GC-MS analysis of the total alkaloidal extract of Lepidium sativum seeds, this compound was found to constitute 7.48% of the identified compounds. amazonaws.comresearchgate.netjournalijar.comresearchgate.net

A study on the seed extract of Mucuna monosperma (MMM) identified this compound at a peak area of 18.19%. mdpi.com

Table 2: Quantitative Analysis of this compound in Plant Extracts

| Natural Source | Extract Type | Percentage/Peak Area |

|---|---|---|

| Lepidium sativum Seeds | Total Alkaloidal Extract | 7.48% amazonaws.comresearchgate.netjournalijar.com |

Molecular Mechanisms of Action

Amphiphilic Properties Driving Interfacial Activity

The defining feature of N-(2-Hydroxyethyl)dodecanamide is its amphiphilicity, which allows it to spontaneously orient itself at the interface between polar and non-polar phases. The hydrophobic "tail" avoids contact with water and preferentially interacts with non-polar substances like oils, while the hydrophilic "head" readily interacts with water molecules. This behavior is the primary driver of its function as a surface-active agent. atamanchemicals.comcosmileeurope.eu

This compound functions as an effective emulsifying agent, enabling the formation of stable mixtures of immiscible liquids, such as oil and water. alfa-chemistry.com In an oil-in-water emulsion, the surfactant molecules surround the oil droplets. The hydrophobic dodecanamide (B72619) tails penetrate the oil phase, while the hydrophilic hydroxyethyl (B10761427) head groups remain exposed to the surrounding water phase. atamanchemicals.com

This molecular arrangement creates a stabilizing interfacial film around the oil droplets, which serves two primary purposes:

Reduces Interfacial Tension: By positioning themselves at the boundary, the surfactant molecules lower the energetic cost of creating a larger interfacial area, making it easier to break down the oil phase into smaller, dispersed droplets. atamanchemicals.comcosmileeurope.eu

Prevents Coalescence: The layer of surfactant molecules creates a physical and energetic barrier that prevents the dispersed oil droplets from recombining, thus ensuring the stability of the emulsion. alfa-chemistry.comspecialchem.com

This mechanism is fundamental to its application in various personal care and cosmetic products, where it is used to create stable, homogenous creams, lotions, and cleansers. specialchem.com

| Process | Molecular Mechanism | Outcome |

|---|---|---|

| Emulsification | Adsorption at the oil-water interface, lowering interfacial tension. | Formation of stable oil-in-water or water-in-oil mixtures. |

| Dispersion | Adsorption onto the surface of solid particles. | Stabilization of solid particles within a liquid medium, preventing aggregation. |

| Foam Boosting | Stabilization of the air-liquid interface within bubbles. | Enhanced foam volume, quality, and durability in cleansing products. cosmileeurope.euspecialchem.com |

As a surfactant, this compound actively reduces the surface tension of water. alfa-chemistry.comcosmileeurope.eu In an aqueous solution, the molecules preferentially migrate to the surface (the air-water interface), orienting their hydrophobic tails away from the water. This disrupts the cohesive hydrogen bonding network among water molecules at the surface, thereby lowering the surface tension.

The reduction in surface tension continues as the concentration of the surfactant increases, up to a point known as the Critical Micelle Concentration (CMC). wikipedia.org At the CMC, the surface becomes saturated with surfactant molecules, and any additional molecules added to the system begin to self-assemble into spherical structures called micelles within the bulk of the liquid. wikipedia.org Beyond the CMC, the surface tension remains relatively constant. wikipedia.org This property is crucial for its function in cleansing products, as it allows water to spread more easily and wet surfaces, facilitating the removal of dirt and oils. alfa-chemistry.comcosmileeurope.eu

| Concentration Relative to CMC | Surface Tension (mN/m) | Molecular State |

|---|---|---|

| Zero (Pure Water) | ~72 | No surfactant present |

| Below CMC | Decreasing (e.g., 60 -> 40) | Monomers at surface and in bulk |

| At and Above CMC | ~35 (Plateau) | Surface saturated; micelles form in bulk |

Interactions within Biological Systems and Cellular Environments

The amphiphilic nature of this compound also mediates its interactions with biological structures, particularly the lipid bilayers that form cell membranes. The mechanism of interaction is thought to involve the insertion of the molecule's hydrophobic tail into the nonpolar core of the membrane.

This insertion can lead to a temporary and reversible disruption of the highly ordered structure of the stratum corneum lipids in the skin. By fluidizing the lipid bilayer, this compound can increase the permeability of the skin barrier. This mechanism is the basis for its investigation as a potential permeation enhancer in transdermal drug delivery systems, designed to facilitate the passage of therapeutic agents through the skin. nih.gov

Furthermore, the ability of this compound and related surfactants to form micelles allows for the encapsulation of hydrophobic (poorly water-soluble) drug molecules. This can enhance the solubility and stability of these drugs in aqueous formulations, representing a potential application in drug delivery systems.

| Biological System | Probable Mechanism of Interaction | Potential Application |

|---|---|---|

| Cell Membranes (e.g., Stratum Corneum) | Insertion of the hydrophobic dodecanoyl tail into the lipid bilayer, leading to temporary disruption and increased fluidity. | Chemical permeation enhancer for transdermal drug delivery. nih.gov |

| Aqueous Drug Formulations | Formation of micelles that encapsulate hydrophobic drug molecules within their non-polar core. | Solubilizing agent to improve the bioavailability of poorly soluble drugs. |

An in-depth analysis of the advanced research applications and analytical methodologies for the chemical compound this compound reveals its significant contributions to material science, potential in biomedical fields, and role in sustainable chemistry. This article explores the multifaceted utility of this compound, strictly adhering to its applications in surfactant systems, surface property modification, pharmaceutical potential, green chemistry, and its analytical characterization.

Emerging Research Frontiers and Future Perspectives

Deepening Understanding of Biological Roles and Therapeutic Targets

N-(2-Hydroxyethyl)dodecanamide belongs to the N-acylethanolamine (NAE) family of endogenous bioactive lipid mediators. nih.gov While research on this specific molecule is still developing, the functions of related NAEs provide a roadmap for future investigation. NAEs like palmitoylethanolamide and oleoylethanolamide are known for their anti-inflammatory, analgesic, and anorexic properties. nih.gov These activities are mediated through various cellular targets, which are now considered potential therapeutic targets for modulation by this compound.

Emerging research has begun to uncover the specific metabolic pathways of this compound. In plant systems, for instance, it is metabolized through glucosylation and subsequent malonylation, a process that modulates its biological activity, such as the inhibition of seedling growth. nih.gov The primary enzyme responsible for the degradation of NAEs in animals is Fatty Acid Amide Hydrolase (FAAH). nih.gov The modulation of FAAH activity is a key area of therapeutic research, as controlling NAE levels can influence physiological processes like pain and inflammation. nih.govnih.gov Future studies are expected to focus on how this compound interacts with these targets and its potential role in human health and disease.

| Target/Role | Category | Description of Interaction and Significance | Relevant NAEs |

|---|---|---|---|

| Growth Inhibition | Known Biological Role | Exogenous application inhibits seedling growth in plants like Arabidopsis thaliana, indicating a role in plant development. nih.gov | This compound |

| Fatty Acid Amide Hydrolase (FAAH) | Potential Therapeutic Target | As the primary degrading enzyme for NAEs, inhibiting or enhancing FAAH activity can modulate the compound's signaling. nih.gov | All N-Acylethanolamines |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Potential Therapeutic Target | This nuclear receptor is activated by other NAEs to regulate lipid metabolism and food intake; it is a key target for metabolic disorders. nih.gov | Oleoylethanolamide, Palmitoylethanolamide |

| Cannabinoid Receptors (CB1/CB2) | Potential Therapeutic Target | These receptors are targeted by the NAE anandamide to exert analgesic and anti-inflammatory effects. mdpi.com | Anandamide |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Potential Therapeutic Target | A receptor involved in pain sensation and body temperature regulation, known to be modulated by other NAEs. nih.gov | Anandamide, Oleoylethanolamide |

Advancements in Sustainable and Eco-Friendly Synthesis Routes

Traditional synthesis of this compound involves the reaction of lauric acid with ethanolamine (B43304) at high temperatures (e.g., 140°C) in organic solvents like toluene. prepchem.com While effective, these methods present environmental and safety concerns. The frontier of research in this area is focused on developing "green" synthesis routes that are more sustainable and efficient.

Key advancements include the use of milder reaction conditions and environmentally benign catalysts. For example, optimized chemical synthesis using zirconium (IV) chloride as a catalyst allows the reaction to proceed at a lower temperature of 65°C. arpnjournals.org An even more eco-friendly approach involves synthesis from fatty acid methyl esters (biodiesel) at 55°C, which yields a high conversion rate of 98%. researchgate.net

The most promising future direction is enzymatic synthesis. The use of lipases as biocatalysts can facilitate the amidation reaction at moderate temperatures, often in solvent-free conditions. researchgate.net Though sometimes less productive than high-temperature chemical methods, enzymatic routes offer significant advantages in terms of atom economy, reduced energy consumption, and biodegradability. Research indicates that enzymatic synthesis can lower production costs by over 40% compared to traditional chemical methods, making it an economically and environmentally attractive alternative. researchgate.net

| Synthesis Route | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Chemical | Lauric Acid + Ethanolamine | 140°C, Toluene solvent | Established method | prepchem.com |

| Optimized Chemical | Lauric Acid + Monoethanolamine | 65°C, Zirconium (IV) chloride catalyst | Milder temperature, byproduct is water | arpnjournals.org |

| Green Chemical | Fatty Acid Methyl Esters + Monoethanolamine | 55°C, Alkali catalyst | High conversion (98%), low temperature, uses biodiesel feedstock | researchgate.net |

| Enzymatic | Oleic Oil + Ethanolamine | Moderate temperatures (e.g., < 60°C), Lipase (B570770) catalyst | Sustainable, high atom economy, potentially lower cost, solvent-free options | researchgate.net |

Development of Novel Applications in Biomedical and Materials Science

Beyond its use as a surfactant, emerging research is carving out new roles for this compound in high-value sectors. Its amphiphilic nature, biocompatibility, and biological activity are key properties driving these innovations.

In materials science, its established role as a thickener and foam stabilizer is being refined for advanced formulations. arpnjournals.org A notable novel application for the related compound N,N-Bis(2-hydroxyethyl)dodecanamide is in the preparation of water-absorbent resins, where it acts as an anti-caking agent. lookchem.com This suggests potential for this compound in the development of smart materials, such as bio-based polymers and functional coatings.

The biomedical field represents a particularly promising frontier. The intrinsic biological activities of NAEs suggest therapeutic potential for this compound itself, particularly in inflammation and pain management. nih.gov Furthermore, its surfactant properties make it an excellent candidate for advanced drug delivery systems. For example, related fatty acid amides are being explored for creating nanoparticle carriers for targeted cancer therapy, such as delivering methotrexate for atherosclerotic disease. lookchem.com The ability of molecules like this compound to self-assemble into nanostructures like micelles and vesicles is key to developing next-generation vehicles for poorly soluble drugs.

| Field | Application | Underlying Property | Status/Potential |

|---|---|---|---|

| Biomedical | Drug Delivery Nanoparticles | Amphiphilicity, self-assembly | Emerging research, based on related compounds lookchem.com |

| Biomedical | Direct Therapeutic Agent | Biological activity (anti-inflammatory, analgesic) | Pre-clinical exploration, based on NAE class activity nih.gov |

| Biomedical | Pharmacological Tool | Interaction with enzymes like FAAH | Research phase, for modulating NAE signaling nih.gov |

| Materials Science | Water-Absorbent Resins | Surfactant/anti-caking properties | Demonstrated for related compounds lookchem.com |

| Materials Science | Bio-based Polymers and Gels | Amphiphilicity, biocompatibility | Future perspective |

Integration of Computational Chemistry in Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating research and development related to this compound. By simulating molecular interactions and predicting properties, computational methods reduce the time and cost of experimental work, allowing researchers to focus on the most promising candidates and conditions.

Molecular docking studies are being used to predict how this compound and similar molecules bind to the active sites of therapeutic targets like FAAH or PPARα. These simulations provide insights into the structural basis of the molecule's biological activity and can guide the design of more potent and selective modulators. Computational methods can also explain experimental outcomes, such as elucidating the affinity of molecules for an enzyme's active site during synthesis. nih.gov

In materials science, computational tools like Hirshfeld surface analysis are used to qualitatively and quantitatively analyze intermolecular interactions that govern the self-assembly and packing of molecules in a solid state. This is crucial for predicting and designing materials with specific physical properties.

Furthermore, the application of machine learning and artificial intelligence is a rapidly growing frontier. Predictive models are being developed to estimate the physicochemical properties of fatty acid derivatives under various conditions, offering a reliable and cost-effective alternative to extensive experimental measurements. researchgate.net These approaches can be used to screen virtual libraries of compounds for desired properties, significantly streamlining the discovery process for new applications.

| Computational Method | Predictive Application in this compound Research | Significance |

|---|---|---|

| Molecular Docking | Predicting binding affinity and conformation at biological targets (e.g., FAAH, PPARα). | Guides drug discovery and explains mechanism of action. nih.gov |

| Surface Analysis | Analyzing intermolecular interactions to predict crystal packing and material properties. | Aids in the design of new materials with desired physical characteristics. |

| Machine Learning | Developing models to predict physicochemical properties (e.g., solubility, viscosity) under various conditions. | Accelerates formulation development and reduces reliance on costly experiments. researchgate.net |

| Molecular Dynamics | Simulating the behavior of the molecule in complex environments, such as in a lipid bilayer or at an oil-water interface. | Provides insight into its function as a surfactant and its interaction with cell membranes. |

Q & A

Q. What are the optimal synthetic routes for N-(2-Hydroxyethyl)dodecanamide, and how can reaction efficiency be validated?

The compound is typically synthesized via the condensation of lauric acid (dodecanoic acid) with monoethanolamine under controlled heating (100–150°C) and catalytic conditions (e.g., acid or metal catalysts). To validate efficiency, monitor the reaction progress using Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and the appearance of the amide C=O stretch (~1640 cm⁻¹). Purity can be assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm .

Q. Which analytical techniques are most reliable for characterizing physicochemical properties of this compound?

- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR can confirm the structure (e.g., δ 3.5 ppm for the hydroxyethyl group and δ 2.1 ppm for the amide proton) .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak at m/z 243.4 [M+H]⁺ .

- Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition typically occurring above 200°C .

Q. How does the amphiphilic nature of this compound influence its self-assembly in aqueous systems?

The compound forms micelles or liquid crystalline phases in water due to its hydrophobic dodecyl chain and hydrophilic hydroxyethyl group. Critical micelle concentration (CMC) can be measured using surface tension assays or fluorescence spectroscopy with pyrene as a probe. Studies show that at concentrations above the CMC (~0.1–1 mM), it stabilizes colloidal dispersions, relevant for drug delivery systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported retention indices (RI) for this compound during GC-MS analysis?

Discrepancies in RI values (e.g., calculated vs. literature) arise from column type, temperature gradients, and instrument calibration. To standardize results:

Q. How can molecular dynamics (MD) simulations elucidate interactions between this compound and lipid bilayers?

MD simulations (e.g., using GROMACS or CHARMM) can model the compound’s insertion into lipid membranes. Key parameters include:

- Hydrogen bonding between the hydroxyethyl group and phospholipid headgroups.

- Diffusion coefficients to assess membrane fluidity changes.

- Free energy calculations (e.g., umbrella sampling) to quantify partitioning into hydrophobic regions .

Q. What methodologies quantify the compound’s role in enhancing drug permeation across biological barriers?

- Franz diffusion cells : Measure permeability coefficients of model drugs (e.g., caffeine) through ex vivo skin or synthetic membranes.

- Confocal microscopy : Track fluorescently tagged formulations to visualize penetration depth.

- Synchrotron X-ray scattering : Resolve structural changes in stratum corneum lipids upon treatment .

Q. How do impurities (e.g., residual ethanolamine) affect bioactivity studies, and how are they mitigated?

Residual reactants can skew cytotoxicity or antimicrobial assays. Mitigation strategies include:

- Solid-phase extraction (SPE) with C18 cartridges to purify the compound.

- LC-MS/MS quantification of impurities using selective reaction monitoring (SRM) for ethanolamine (m/z 62 → 44) .

Methodological Challenges and Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Account for batch variability via mixed-effects models and validate with ANOVA. Tools like GraphPad Prism or R’s drc package are suitable .

Q. How can conflicting results in surfactant efficacy (e.g., viscosity modulation vs. foam stability) be reconciled?

Design multivariate experiments (e.g., response surface methodology) to isolate variables like pH, ionic strength, and concentration. Compare results with structurally similar surfactants (e.g., N,N-Bis(2-hydroxyethyl)dodecanamide) to identify functional group contributions .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in aerosol-generating protocols?

The compound may cause respiratory irritation (H335). Use fume hoods for aerosolization studies and employ personal protective equipment (PPE) . Monitor airborne concentrations with real-time particle counters and adhere to OSHA exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.